molecular formula C20H16N2O2 B2447314 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338955-37-6

1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2447314
CAS No.: 338955-37-6
M. Wt: 316.36
InChI Key: PVBUQRRFIRFCOI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a methoxybenzyl group (a benzene ring with a methoxy and a methyl group), a 2-oxo-1,2-dihydro-3-pyridinecarbonitrile group (a pyridine ring with a carbonitrile and a ketone group), and a phenyl group (a benzene ring) .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxybenzyl and phenyl groups are aromatic, while the 2-oxo-1,2-dihydro-3-pyridinecarbonitrile group contains a heterocyclic ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The presence of the carbonitrile group could make it susceptible to nucleophilic attack. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

  • Structural Analysis and Synthesis : This compound and its derivatives are often studied for their crystal and molecular structures. For instance, Zugenmaier (2013) discussed the crystal structure of a similar compound, highlighting its synthesis and the strong dipolar interactions within its structure (Zugenmaier, 2013).

  • Optical Properties : Cetina et al. (2010) explored the optical properties of related pyridine derivatives, including their fluorescence spectra in various solvents, providing insights into their potential applications in optical devices (Cetina, Tranfić, Sviben, Jukić, 2010).

  • Materials Science Applications : El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b]pyridine derivatives and investigated their thermal stability, crystalline structure, and photovoltaic properties, which are essential for material science applications (El-Menyawy, Zedan, Nawar, 2019).

  • Chemical Synthesis and Modification : Moustafa and Girgis (2007) detailed the synthesis of similar compounds, focusing on the molecular structure and bond lengths, which is crucial for understanding chemical reactivity and potential applications (Moustafa, Girgis, 2007).

  • Antimicrobial Activity : Ibrahim et al. (2011) synthesized nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines incorporating a similar moiety and screened them for antimicrobial activity, indicating potential pharmaceutical applications (Ibrahim, Mohamed, El-Gohary, Gabr, Abdel-Megid, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, it could interact with biological receptors or enzymes .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-24-19-9-5-6-15(10-19)13-22-14-18(11-17(12-21)20(22)23)16-7-3-2-4-8-16/h2-11,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBUQRRFIRFCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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